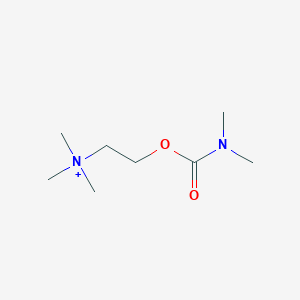
3-Thiopheneacetonitrile
Übersicht
Beschreibung
Synthesis Analysis
3-Thiopheneacetonitrile can be synthesized through various chemical reactions, including intramolecular radical cascade reactions of diynes and thioacetic acid in the presence of azobis(isobutyronitrile) as a radical initiator. This method facilitates the easy and effective construction of thiophene scaffolds with 3,4-fused-ring substitution and unsubstituted 2,5-positions for further functionalization and polymerization. Derivatives such as cyclopenta[c]thiophene and 3,4-ethylenedioxythiophene have been synthesized using this approach (Agrawal et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Thiopheneacetonitrile and its derivatives plays a crucial role in their chemical reactivity and physical properties. Thiophene-based compounds are known for their application in modern drug design, electronic devices, and conductive polymers. Studies have focused on the relative stabilities, molecular, and electronic structure of thiophene derivatives, providing insight into their thermochemical properties through experimental and computational methods (Roux et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 3-Thiopheneacetonitrile include electrochemical polymerization, which has been used to synthesize conducting polymers with n-type semiconductor properties. These polymers have been studied for their photoelectrochemical properties, showcasing the potential for applications in various technological fields (Hara et al., 2000).
Physical Properties Analysis
The physical properties of 3-Thiopheneacetonitrile derivatives, such as their thermal and electrochemical behavior, have been extensively studied. These properties are influenced by the molecular structure and synthesis method of the thiophene derivatives. For example, copolymers synthesized from thiophene and its derivatives have shown good electrochemical behaviors, high conductivity, and excellent ambient stability, making them suitable for electrochromic and electronic applications (Wei et al., 2006).
Chemical Properties Analysis
The chemical properties of 3-Thiopheneacetonitrile and its polymers, such as reactivity towards various chemical reagents and stability under different conditions, have been the subject of research. Studies on the electrochemical behavior of polymers derived from 3-Thiopheneacetonitrile have revealed insights into their passivation mechanisms and potential applications in the creation of electrochemically active films with specific functionalities (Bartlett & Dawson, 1994).
Wissenschaftliche Forschungsanwendungen
Electrochemical Characterization and Synthesis : 3-Thiopheneacetonitrile (TA) has been studied for its electrochemical properties and synthesized on a platinum electrode using different solvents and techniques. Its polymer, poly 3-thiopheneacetonitrile (PTA), exhibits unique relaxation effects under certain conditions (El-Abdallah, 2014).
Electrochemical Supercapacitors : Low band gap thiophene polymers derived from 3-Thiopheneacetonitrile have been evaluated as active electrode materials for electrochemical supercapacitors. Their electrochemical properties and stability under cyclic voltammetry are notably dependent on their electronic configuration (Fusalba et al., 2000).
Thermochemical Studies : The relative stabilities of 2- and 3-thiopheneacetic acid methyl esters, related to 3-Thiopheneacetonitrile, have been experimentally and computationally investigated. These studies provide insights into their molecular and electronic structures, which are essential for their applications in various fields (Roux et al., 2007).
Functionalized Thiophene Polymers : The synthesis and applications of functionalized thiophene polymers, like those derived from 3-Thiopheneacetonitrile, have been explored for their potential as polymeric reagents. These polymers have characteristic peak potentials that are indicative of their structures (Welzel et al., 1995).
Semiconductor Properties : Poly(3-thiopheneacetic acid), derived from 3-Thiopheneacetonitrile, has been studied for its n-type semiconductor properties. Its photoelectrochemical characteristics have been examined, revealing potential applications in the field of semiconductors and electronics (Hara et al., 2000).
Conducting Polymers and Electrochemical Polymerization : Research has focused on the electrochemical polymerization of thiophene oligomers and the consequent formation of conducting polymers. The polymerization process and the properties of the resulting polymers, such as their bandgap and stability, have been extensively studied (Zotti et al., 1995).
Safety And Hazards
3-Thiopheneacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-thiophen-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCLMWEJWPFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160318 | |
| Record name | 3-Thienylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiopheneacetonitrile | |
CAS RN |
13781-53-8 | |
| Record name | 3-Thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thienylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thienylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-thienylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)


![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)




